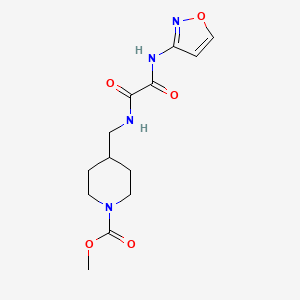

Methyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an isoxazole ring, a piperidine ring, and a carboxylate ester group, making it a versatile molecule for chemical modifications and applications.

Properties

IUPAC Name |

methyl 4-[[[2-(1,2-oxazol-3-ylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O5/c1-21-13(20)17-5-2-9(3-6-17)8-14-11(18)12(19)15-10-4-7-22-16-10/h4,7,9H,2-3,5-6,8H2,1H3,(H,14,18)(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYZRHLFLQVBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-dicarbonyl compound under acidic conditions.

Amidation: The isoxazole derivative is then reacted with an appropriate amine to form the isoxazol-3-ylamino group.

Acylation: The resulting compound undergoes acylation with an oxoacetamide derivative.

Piperidine Ring Formation: The intermediate is then reacted with a piperidine derivative to form the piperidine ring.

Esterification: Finally, the compound is esterified with methanol to form the carboxylate ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Recent studies have indicated that derivatives of piperidine exhibit significant antimicrobial properties. Methyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate could function as a scaffold for developing new antimicrobial agents. Research has shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential efficacy against infections .

-

Anticancer Potential :

- The compound's structural features may also confer anticancer properties. Isoxazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that modifications to the piperidine structure can enhance cytotoxicity against specific cancer cell lines .

- Central Nervous System Disorders :

Synthesis and Development

The synthesis of this compound involves several key steps:

-

Formation of the Piperidine Ring :

- The initial step typically involves the synthesis of the piperidine core through cyclization reactions involving appropriate precursors.

-

Introduction of the Isoxazole Moiety :

- Subsequent steps involve the formation of the isoxazole ring, which can be achieved via cyclization reactions involving α-amino acids or their derivatives.

-

Final Coupling Reaction :

- The final product is obtained through coupling reactions that attach the isoxazole to the piperidine ring, often utilizing coupling agents to facilitate this process.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including those with isoxazole substituents, demonstrating significant antibacterial activity against Staphylococcus aureus. The results indicated that structural modifications could enhance potency .

Case Study 2: Anticancer Activity

Research conducted on similar compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. For instance, a derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong anticancer potential .

Mechanism of Action

The mechanism of action of Methyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring can interact with active sites of enzymes, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The overall effect is modulation of biochemical pathways, leading to the desired therapeutic or biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate: shares similarities with other isoxazole and piperidine derivatives.

Isoxazole Derivatives: Compounds like isoxazole-3-carboxylic acid and isoxazole-5-carboxamide.

Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxamide.

Uniqueness

- The unique combination of the isoxazole ring and piperidine ring in this compound provides distinct chemical properties and biological activities.

- The presence of the carboxylate ester group enhances its solubility and reactivity, making it a versatile compound for various applications.

Biological Activity

Methyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, synthesizing findings from various studies, patents, and research articles.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an isoxazole group and an acetamido moiety. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The isoxazole moiety is known for its role in modulating enzyme activity, particularly in the context of anti-inflammatory and antitumor mechanisms.

Biological Activity

1. Antitumor Activity

Research has indicated that derivatives of isoxazole compounds exhibit notable antitumor properties. For instance, a study evaluating a series of isoxazole derivatives demonstrated that certain compounds showed significant cytotoxic effects against various cancer cell lines, including human fibrosarcoma HT-1080 and mouse sarcoma S-180 .

2. Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it may act on enzymes related to inflammatory pathways, thereby reducing the production of pro-inflammatory mediators .

3. Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Preliminary studies have shown that similar compounds can reduce neuroinflammation and provide protective effects in models of neurodegeneration .

Table 1: Summary of Biological Activities

Synthesis and Pharmacological Evaluation

The synthesis of this compound involves multi-step organic reactions, often starting from readily available piperidine derivatives. The pharmacological evaluation typically includes:

- In vitro assays to determine cytotoxicity and enzyme inhibition.

- In vivo studies to assess therapeutic efficacy and safety profiles.

Q & A

Q. What are the key steps for synthesizing Methyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, and how is purity ensured?

The synthesis typically involves coupling reactions using reagents like TBTU (tetramethyluronium tetrafluoroborate) and TEA (triethylamine) to activate carboxylic acids for amide bond formation. For example, analogous compounds are synthesized by reacting activated oxoacetic acid derivatives with piperidine intermediates under inert conditions (e.g., dichloromethane, 6-hour stirring) . Purification is achieved via silica gel column chromatography, with product validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : Proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the piperidine ring substitution pattern, isoxazole linkage, and amide bond formation. For example, piperidine derivatives show distinct signals for N-methyl and carbonyl groups in the δ 2.5–3.5 ppm and δ 165–175 ppm ranges, respectively .

- Mass Spectrometry : High-resolution MS (HRMS) or electrospray ionization (ESI-MS) validates molecular weight and fragmentation patterns. Analogous compounds exhibit parent ion peaks matching their molecular formulas .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound, particularly during amide coupling?

Yield optimization strategies include:

- Reagent Selection : Replacing TBTU with newer coupling agents (e.g., HATU) to enhance efficiency.

- Solvent and Temperature Control : Using polar aprotic solvents (e.g., DMF) at 0–25°C to minimize side reactions .

- Stoichiometric Adjustments : Increasing equivalents of the carboxylic acid component to drive the reaction to completion.

Post-reaction workup with aqueous bases (e.g., K₂CO₃) removes unreacted reagents, improving purity .

Q. How should researchers resolve contradictions in NMR data during structural elucidation?

- Cross-Validation : Combine 2D NMR techniques (COSY, HSQC) to resolve overlapping signals, particularly for piperidine and isoxazole protons .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software) provides atomic-level resolution of the structure .

- Comparative Analysis : Compare spectral data with structurally similar compounds, such as tert-butyl piperidine carboxylates, to identify deviations .

Q. What computational methods are applicable for studying this compound’s interactions?

- Molecular Docking : Predict binding affinities with biological targets (e.g., enzymes) using software like AutoDock. Piperidine derivatives are often studied for their conformational flexibility in active sites .

- Molecular Dynamics (MD) Simulations : Assess stability under physiological conditions (e.g., solvation in water) using tools like GROMACS. Simulations of related compounds reveal hydrogen-bonding patterns with water molecules .

Q. How can HPLC methods be developed and validated for quantifying this compound?

- Column Selection : Use C18 reverse-phase columns with mobile phases containing ammonium acetate buffers (pH 6.5) for optimal retention and peak symmetry .

- Validation Parameters : Establish linearity (R² > 0.99), precision (%RSD < 2%), and limit of detection (LOD < 0.1 µg/mL) per ICH guidelines.

- Degradation Studies : Monitor stability under stress conditions (e.g., UV light, acidic/basic hydrolysis) to identify degradation products .

Q. What strategies assess the compound’s stability under varying storage conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures.

- pH-Dependent Stability : Incubate the compound in buffers (pH 3–9) and analyze via HPLC for degradation over time .

- Light Sensitivity : Store samples in amber vials and compare UV-Vis spectra before/after light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.